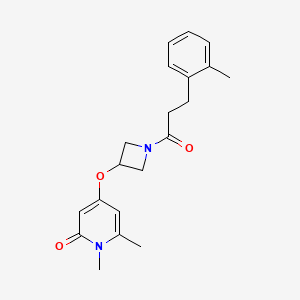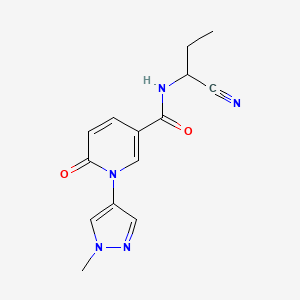
N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) that has been extensively studied for its therapeutic potential in various autoimmune diseases. JAK is a key enzyme involved in the signaling pathways of cytokines, which play a crucial role in the regulation of immune responses. CP-690,550 has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, among others.
作用機序
N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide works by inhibiting the activity of JAK, which is involved in the signaling pathways of cytokines. Cytokines are key mediators of inflammation and immune responses, and their dysregulation is implicated in the pathogenesis of autoimmune diseases. By blocking the activity of JAK, N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide prevents the downstream effects of cytokine signaling, leading to a reduction in inflammation and immune-mediated tissue damage.
Biochemical and physiological effects:
N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of T cells and B cells. In clinical trials, N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to reduce disease activity, improve clinical symptoms, and prevent joint destruction in patients with rheumatoid arthritis. N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has also been shown to be effective in reducing the severity of psoriasis and improving quality of life in patients with inflammatory bowel disease.
実験室実験の利点と制限
N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a well-characterized mechanism of action. It has been extensively studied in preclinical and clinical trials, and its efficacy and safety have been well established. However, there are also limitations to its use in lab experiments. N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide is a JAK inhibitor, and its effects may be mediated by other signaling pathways that are not directly related to JAK inhibition. Additionally, N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide may have off-target effects that could complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide. One area of interest is the use of N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide in combination with other therapies for the treatment of autoimmune diseases. N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to be effective as monotherapy, but its efficacy may be enhanced by combination with other agents. Another area of interest is the development of more selective JAK inhibitors that target specific isoforms of JAK. This could lead to improved efficacy and reduced toxicity compared to non-selective inhibitors like N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide. Finally, there is interest in exploring the potential use of JAK inhibitors like N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide in the treatment of other diseases, such as cancer, where cytokine signaling plays a critical role.
合成法
The synthesis of N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide involves a multi-step process starting from 4-methylpyrazole. The key step is the reaction of 4-methylpyrazole with ethyl 2-bromoacetate, which leads to the formation of ethyl 4-methyl-1H-pyrazole-3-carboxylate. This compound is then converted to the corresponding acid and subsequently reacted with thionyl chloride to give the acid chloride. The acid chloride is then reacted with N-(propylcyanocarbonimidoyl) chloride to yield the desired product, N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide.
科学的研究の応用
N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In preclinical studies, N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to be effective in reducing inflammation and preventing joint destruction in animal models of rheumatoid arthritis. In clinical trials, N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to be effective in reducing disease activity and improving clinical symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
IUPAC Name |
N-(1-cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-3-11(6-15)17-14(21)10-4-5-13(20)19(8-10)12-7-16-18(2)9-12/h4-5,7-9,11H,3H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLWTAVCJFOVKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CN(C(=O)C=C1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanopropyl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

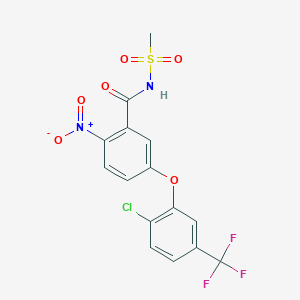

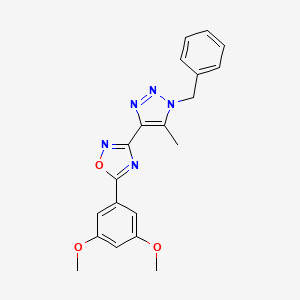
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)
![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)

![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)
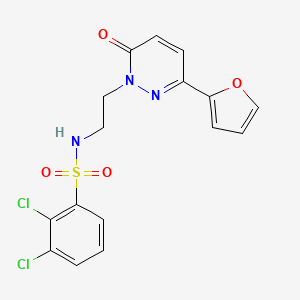
![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)
